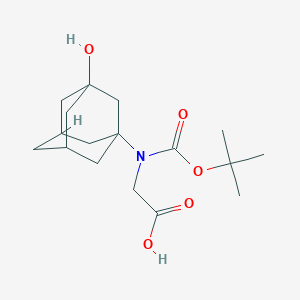

3-hydroxyadamantyl N-boc-glycine

Description

Significance of Polycyclic Hydrocarbon Scaffolds in Molecular Design

Polycyclic hydrocarbon scaffolds, such as adamantane (B196018), are cage-like structures that offer a distinct three-dimensional geometry compared to the often-planar motifs found in many bioactive molecules. rsc.orgrsc.org This rigidity and defined spatial arrangement can be highly advantageous in molecular design. By incorporating these scaffolds, chemists can control the orientation of functional groups with high precision, leading to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov Furthermore, the lipophilic nature of these hydrocarbon cages can improve a molecule's pharmacokinetic properties, such as its ability to cross cell membranes. mdpi.com

The Adamantane Moiety as a Structural Feature in Organic Synthesis

Adamantane, with its tricyclic cage structure composed of three fused cyclohexane (B81311) rings, is the simplest diamondoid and a prominent example of a polycyclic hydrocarbon scaffold. wikipedia.org Its unique, strain-free, and rigid structure has made it a valuable component in the synthesis of a wide range of organic molecules. nih.govdoaj.org The introduction of an adamantane moiety can impart desirable properties to a parent molecule, including increased metabolic stability and enhanced lipophilicity. mdpi.com This has led to the incorporation of adamantane in numerous clinically approved drugs for various therapeutic areas. mdpi.comnih.gov

Overview of N-Protected Glycine (B1666218) Derivatives in Synthetic Methodologies

Glycine, the simplest proteinogenic amino acid, serves as a versatile starting material in organic synthesis. acs.orgnih.gov To control its reactivity and enable selective transformations, the amino group is often protected with a temporary blocking group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and the preparation of amino acid derivatives due to its stability under many reaction conditions and its facile removal under mild acidic conditions. researchgate.netgoogle.com N-Boc-glycine and its derivatives are key intermediates in the synthesis of more complex amino acids and peptides, allowing for the controlled introduction of various side chains and functional groups. thieme-connect.commdpi.com

Contextualizing 3-hydroxyadamantyl N-boc-glycine within Non-Proteinogenic Amino Acid Chemistry

This compound is a non-proteinogenic amino acid that masterfully combines the structural features of adamantane and a protected glycine core. researchgate.netresearchgate.net It belongs to a class of unnatural amino acids that are synthesized in the laboratory and are not naturally encoded in an organism's genome. wikipedia.orgepfl.ch The synthesis of such molecules allows for modifications like side-chain substitution, which in this case is the bulky and functionalized 3-hydroxyadamantyl group. epfl.ch These synthetic amino acids are crucial as intermediates in biosynthesis and as components of man-made pharmacological compounds. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO5 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-[(3-hydroxy-1-adamantyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18(9-13(19)20)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-12,22H,4-10H2,1-3H3,(H,19,20) |

InChI Key |

GOXQVVSSDLNXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)(C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxyadamantyl N Boc Glycine

Retrosynthetic Analysis of 3-hydroxyadamantyl N-boc-glycine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. princeton.edu For this compound, the analysis reveals that a primary disconnection can be made at the amide bond, separating the 3-hydroxyadamantyl amine moiety and the N-Boc protected glycine (B1666218). A further key disconnection points to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid as a crucial precursor. ingentaconnect.comwho.int This intermediate can be synthesized from more fundamental adamantane (B196018) derivatives, such as 1-adamantanecarboxylic acid. ingentaconnect.comwho.intresearchgate.netresearchgate.netnih.govingentaconnect.comresearchgate.net The tert-butoxycarbonyl (Boc) protecting group is a widely used method in organic synthesis for protecting amino groups. numberanalytics.com

Multi-Step Chemical Synthesis Routes from Adamantane Precursors

The synthesis of this compound is a multi-step process that typically begins with functionalization of the adamantane core.

Synthesis via 1-Adamantanecarboxylic Acid Functionalization

A common starting material for the synthesis is 1-adamantanecarboxylic acid. ingentaconnect.comwho.intresearchgate.netresearchgate.netnih.govingentaconnect.comresearchgate.net

The carboxylic acid group of 1-adamantanecarboxylic acid can be esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst. orgsyn.orggoogle.com The resulting methyl ester can then be reduced to the corresponding alcohol, adamantane-1-methanol. google.com

Introducing a hydroxyl group at the 3-position of the adamantane ring is a critical step. This can be achieved through oxidation of the adamantane core. A mixture of sulfuric acid and nitric acid is a common reagent for this hydroxylation. researchgate.netresearchgate.netcolab.wsresearchgate.net Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be used for this transformation, often under acidic or basic conditions. who.intresearchgate.netnih.govingentaconnect.comyoutube.com The reaction with KMnO₄ can lead to the formation of 3-hydroxy-1-adamantanecarboxylic acid. who.intnih.gov

The synthesis of the key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, can be accomplished through various routes. One approach involves the conversion of 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride using thionyl chloride. ingentaconnect.com This is followed by a reaction with sodium diethyl malonate and subsequent hydrolysis and decarboxylation to yield 1-acetyladamantane. ingentaconnect.com The 1-acetyladamantane is then oxidized to form 2-(1-adamantyl)-2-oxoacetic acid, which can be subsequently hydroxylated. researchgate.netresearchgate.net

Alternatively, 3-hydroxy-1-adamantanecarboxylic acid can be converted to 1-acetyl-3-hydroxyadamantane, which is then oxidized to give 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. who.intnih.gov An optimized method reports the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid from 1-adamantanecarboxylic acid by reaction with thionyl chloride and sodium diethyl malonate, followed by hydrolysis, decarboxylation, and oxidation with potassium permanganate. ingentaconnect.comingentaconnect.com

Introduction of the Glycine Moiety

The final stage of the synthesis involves the introduction of the glycine portion. This is typically achieved by reacting the 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid with an amine source, followed by protection of the resulting amino group. A common method is reductive amination. researchgate.net The oxoacetic acid can be converted to an oxime, which is then reduced to the amino acid. researchgate.netresearchgate.net The amino group is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the final product, this compound. researchgate.netresearchgate.netnih.gov

Synthetic Route Summary

| Starting Material | Key Intermediates | Final Product |

| Adamantane | 1-Adamantanecarboxylic Acid, 3-Hydroxy-1-adamantanecarboxylic acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | This compound |

Oxime Formation and Reductive Amination Strategies

A prominent synthetic route to racemic N-Boc-3-hydroxyadamantylglycine involves the formation and subsequent reduction of an oxime intermediate. researchgate.net This strategy typically begins with an α-keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. researchgate.netresearchgate.net

The synthesis proceeds through the following key transformations:

Oximation: The keto acid is reacted with hydroxylamine (B1172632) hydrochloride to convert the ketone group into an oxime. researchgate.netresearchgate.net This reaction forms 1-adamantyl-2-hydroxyimino acetic acid. researchgate.net

Reduction: The C=N bond of the oxime is then reduced to an amino group. This reduction step is a critical transformation to introduce the amine functionality of the glycine moiety. researchgate.net

Protection: The newly formed amino group is subsequently protected with a tert-butoxycarbonyl (Boc) group to yield the final racemic product. researchgate.netresearchgate.net

Strecker Reaction Approaches in Adamantane-Glycine Conjugation

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction involves a three-component condensation of an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgresearchgate.net

Mechanism of the Strecker Reaction

Imine Formation: An aldehyde or ketone reacts with ammonia to form an imine (or an iminium ion under acidic conditions). masterorganicchemistry.com

Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile. masterorganicchemistry.com

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the desired α-amino acid. masterorganicchemistry.com

This methodology is particularly relevant for producing sterically hindered amino acids. Research has demonstrated the successful application of the Strecker reaction coupled with Viedma ripening to achieve the absolute asymmetric synthesis of highly hindered amino acids, such as α-(1-adamantyl)glycine. nih.gov While direct application to this compound from a corresponding 3-hydroxyadamantyl ketone precursor is a logical extension, the classical Strecker synthesis yields a racemic mixture of amino acids, necessitating a subsequent resolution step to isolate a single enantiomer. wikipedia.org

N-Protection Chemistry: tert-Butoxycarbonyl (Boc) Group Installation

The protection of the amino group is a fundamental step in amino acid chemistry, preventing unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under mild acidic conditions. wikipedia.org

In the synthesis of this compound, the Boc group is typically installed after the formation of the amino group via reductive amination. researchgate.netresearchgate.net The most common reagent for this transformation is di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. researchgate.netresearchgate.netnih.gov The reaction is generally carried out in the presence of a base. wikipedia.org

The Boc group can be removed using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in methanol. wikipedia.orgnih.gov This acid-labile nature makes the Boc group orthogonal to other protecting groups that are stable to acid but labile to bases or hydrogenolysis, allowing for selective deprotection strategies in complex syntheses.

Comprehensive Analysis of Reaction Conditions and Solvent Systems

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions and solvent systems employed at each stage.

For the initial functionalization of the adamantane core, a mixture of sulfuric acid and nitric acid is often used to introduce the hydroxyl group. researchgate.netresearchgate.net The subsequent steps to build the keto-acid side chain may involve reagents like thionyl chloride (SOCl₂) in combination with a Vilsmeier-Haack reagent precursor like N,N-dimethylformamide (DMF), followed by reaction with sodium diethyl malonate. researchgate.net Oxidation of an acetyladamantane intermediate to the α-keto acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄). researchgate.netresearchgate.netchemicalbook.com

During the racemization of the undesired (R)-enantiomer back to the racemic mixture for recycling, specific solvents and reagents are crucial. google.com Non-protic polar solvents with high dielectric constants are preferred for this step. google.com

| Process Step | Reagents/Catalysts | Solvents | Reference |

|---|---|---|---|

| Hydroxylation | Sulfuric acid, Nitric acid | - | researchgate.netresearchgate.net |

| Oxidation | Potassium permanganate (KMnO₄) | Aqueous KOH | chemicalbook.com |

| Boc-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | nih.gov |

| Racemization | Carbonyldiimidazole (CDI), Sodium Hydride, Potassium Carbonate | Dimethylsulfoxide (DMSO), Tetrahydrofuran (B95107) (THF) | google.com |

The choice of solvent is critical; for instance, dimethylsulfoxide (DMSO) is frequently used for racemization procedures, sometimes in combination with other solvents like tetrahydrofuran (THF). google.com The activation of the carboxylic acid group, often a prerequisite for racemization, can be accomplished with agents like carbonyldiimidazole (CDI). google.com The choice of base, such as sodium hydride or potassium carbonate, also plays a pivotal role in the efficiency of the racemization process. google.com

Stereoselective Synthesis of this compound

As many pharmaceutical applications require enantiomerically pure compounds, the stereoselective synthesis of the desired (S)-enantiomer of this compound is of paramount importance. google.com

Chiral Resolution Techniques

Chiral resolution is a common and effective method for separating a racemic mixture into its individual enantiomers. This technique is widely applied in the industrial production of optically active compounds.

Diastereomeric Salt Formation with Chiral Amine Bases (e.g., Quinidine (B1679956), Quinine (B1679958), (1R,2S)-1,2-diphenylethylamine)

A well-established method for resolving racemic N-Boc-3-hydroxyadamantylglycine is through the formation of diastereomeric salts. researchgate.net This process involves reacting the racemic carboxylic acid with a chiral base. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

| Chiral Base | Target Enantiomer Isolated | Reference |

|---|---|---|

| Quinidine | (S)-N-Boc-3-hydroxyadamantylglycine | researchgate.net |

| Quinine | (R)-N-Boc-3-hydroxyadamantylglycine | researchgate.net |

| (1R,2S)-1,2-diphenylethylamine | (S)-N-Boc-3-hydroxyadamantylglycine | google.com |

Crystallization-Driven Enantiopure Synthesis

A robust and frequently employed method for obtaining the enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine is through the classical resolution of a racemic mixture. researchgate.net This technique relies on the principle of diastereomeric salt formation. The racemic N-Boc-3-hydroxyadamantylglycine is treated with a specific chiral base. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

One established process involves the use of Cinchona alkaloids as resolving agents. researchgate.net

To isolate the desired (S)-N-Boc-3-hydroxyadamantylglycine , the chiral base quinidine is used. It selectively forms a less soluble diastereomeric salt with the (S)-enantiomer, which precipitates from the solution and can be collected.

Conversely, quinine can be employed to selectively precipitate the (R)-enantiomer. researchgate.net

After separation, the purified diastereomeric salt is treated with an acid to break the ionic bond, liberating the enantiomerically pure amino acid and allowing for the recovery of the chiral base. nih.gov While effective, a significant drawback of this method is that, in the absence of a recycling step, it results in the loss of 50% of the material as the undesired enantiomer. google.com

Asymmetric Catalytic Synthesis Pathways

To overcome the inherent yield limitations of classical resolution, asymmetric catalytic methods have been developed. These strategies aim to directly generate the desired stereoisomer, offering higher theoretical yields and improved atom economy.

Biocatalysis represents a powerful and environmentally friendly approach to synthesizing chiral molecules. For (S)-3-hydroxyadamantylglycine, a highly efficient method involves the asymmetric reductive amination of the prochiral keto acid, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. researchgate.netresearchgate.net This biotransformation is catalyzed by a specifically engineered enzyme.

The key components of this biocatalytic system are:

Phenylalanine Dehydrogenase (PDH): A mutant PDH from Thermoactinomyces intermedius (TiPDHm) is used as the primary catalyst. researchgate.net This engineered enzyme exhibits high activity and stereoselectivity for the bulky adamantyl substrate.

Cofactor Regeneration: The PDH requires the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a hydride donor. To make the process economically viable, a cofactor regeneration system is essential. This is typically achieved by using a second enzyme, Formate (B1220265) Dehydrogenase (FDH) , which oxidizes formate to carbon dioxide while reducing NAD+ back to NADH. researchgate.net

This enzymatic route is highly effective, capable of producing (S)-3-hydroxyadamantylglycine with an enantiomeric excess (ee) often exceeding 99%. researchgate.net The resulting amino acid is then protected with a Boc group to yield the final product. The primary challenge with this method can be the cost and availability of the specialized enzymes, making the development of robust and reusable biocatalysts a key area of research. researchgate.netresearchgate.net

| Component | Role in Synthesis | Reference |

| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Prochiral starting material (keto acid) | researchgate.net |

| Phenylalanine Dehydrogenase (PDH) Mutant | Biocatalyst for asymmetric reductive amination | researchgate.net |

| Formate Dehydrogenase (FDH) | Catalyzes cofactor (NADH) regeneration | researchgate.net |

| Ammonia | Nitrogen source for the amine group | researchgate.net |

| Formate | Sacrificial substrate for cofactor regeneration | researchgate.net |

The direct functionalization of unactivated C-H bonds is a frontier in organic synthesis, offering the potential to streamline complex molecular construction by bypassing the need for pre-functionalized starting materials. acs.orgnih.gov While a direct, one-step C-H functionalization to produce this compound is still an emerging area, the principles have been demonstrated on adamantane scaffolds.

Researchers have shown that dirhodium tetracarboxylate catalysts derived from adamantylglycine itself, such as Rh₂(S-PTAD)₄, are highly effective for enantioselective C-H amination reactions on other substrates. acs.org Furthermore, palladium-catalyzed methods have been developed for the regio- and chemoselective oxidative functionalization of C-H bonds under mild conditions. acs.orgsnnu.edu.cn These reactions often employ directing groups to guide the metal catalyst to a specific C-H bond, enabling precise and stereocontrolled transformations. nih.govsnnu.edu.cnmdpi.com The application of these advanced C-H activation strategies could, in the future, provide more direct and efficient routes to complex adamantane-containing amino acids.

The synthesis of non-natural α-amino acids is a well-developed field, and several general methodologies could be adapted for the synthesis of adamantylglycine derivatives. nih.govrsc.org

One powerful modern technique is nickel-catalyzed enantioconvergent cross-coupling . This method allows for the synthesis of a wide range of protected unnatural α-amino acids by coupling readily available racemic alkyl halides with alkylzinc reagents. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile tool. nih.gov

Other established methods include:

Asymmetric Strecker Synthesis: A classic method involving the reaction of an aldehyde with ammonia and cyanide in the presence of a chiral auxiliary or catalyst. google.com

Alkylation of Chiral Glycine Enolate Equivalents: Using chiral auxiliaries, such as those derived from tert-leucine or (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB), to direct the stereoselective alkylation of a glycine template. researchgate.netnih.gov

These methods provide a broad toolkit for synthetic chemists, though their application to the sterically demanding adamantylglycine would require specific optimization to achieve high yields and enantioselectivity. nih.gov

Optimization and Process Intensification in Synthesis

Yield Enhancement Strategies across Synthetic Steps

Racemization of the Undesired Enantiomer: A key optimization for syntheses that rely on chiral resolution is the recycling of the unwanted (R)-enantiomer. Instead of being discarded, (R)-N-Boc-3-hydroxyadamantylglycine can be converted back into the racemic mixture, which can then be subjected to another round of resolution. researchgate.netgoogle.com One reported method for this racemization involves treating the (R)-enantiomer with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and sodium hydride (NaH) or with carbonyldiimidazole. researchgate.netgoogle.com This recycling protocol can theoretically double the yield from the racemic starting material.

Optimization of Oxidation Conditions: The hydroxylation of the adamantane core is a critical step. When using potassium permanganate (KMnO₄) to oxidize N-Boc-adamantylglycine, careful control of reaction conditions is necessary. chemicalbook.com For instance, prolonged reaction times can lead to over-oxidation and the formation of a diol byproduct, which reduces the yield of the desired 3-hydroxy product. chemicalbook.com Optimizing temperature, reaction time, and reagent stoichiometry is crucial for maximizing the yield of this step. chemicalbook.commagtechjournal.com A patent for an industrial process highlights obtaining the final product with high purity (>99.5%) by carefully controlling this oxidation step to minimize impurities. google.com

| Optimization Strategy | Description | Impact on Process | Reference |

| Racemization | Conversion of the undesired (R)-enantiomer back to the racemic mixture for re-resolution. | Doubles the theoretical yield from resolution; reduces waste. | researchgate.netgoogle.com |

| Controlled Oxidation | Precise control of time and temperature during KMnO₄ oxidation of the adamantane ring. | Prevents formation of diol byproducts; increases yield of the desired mono-hydroxy product. | chemicalbook.com |

| Process Control | Intermittent stirring and controlled temperature during chiral resolution. | Improves crystallization and purity of the desired diastereomeric salt. | google.com |

Purity Profile Optimization through Reaction Control and Isolation Techniques

Achieving a high purity profile for this compound is paramount for its use in pharmaceutical applications. Control over reaction conditions and sophisticated isolation techniques are key to minimizing impurities.

One patented process for industrial preparation aims for a high-performance liquid chromatography (HPLC) purity of over 99.5%. google.com This method involves the oxidation of (S)-n-tert-butoxycarbonyl-adamantylglycine using potassium permanganate and potassium hydroxide (B78521) in the presence of a phase transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB). google.com The reaction temperature is maintained at 20-25°C for 20-25 hours with intermittent stirring. google.com Following the reaction, the mixture is treated with sodium bisulfate to reduce the excess oxidizing agent, and the pH is adjusted to 2-3 with hydrochloric acid. google.com The product is then extracted with methylene (B1212753) dichloride (MDC), and the solvent is distilled off. google.com The residue is dissolved in ethyl acetate, and the final product is isolated upon cooling and purified with ethyl acetate. google.com This meticulous process yields a white solid with not more than 0.15% dihydroxy impurity, not more than 0.05% of the R-isomer, and not more than 0.1% of any unknown impurity. google.com

The table below summarizes the impact of different purification methods on the final product's purity.

| Purification Method | Key Reagents/Solvents | Achieved Purity | Source |

| Recrystallization | Ethyl acetate | >99.5% HPLC purity | google.com |

| Flash Column Chromatography | Methanol/Dichloromethane with Acetic Acid | Not specified, but yields a white solid | chemicalbook.com |

Scalability Considerations for Research and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. While some lab-scale syntheses utilize column chromatography for purification, this method is often not commercially viable for large-scale production due to high costs and complexity. google.com

A process designed for industrial scale avoids column chromatography and focuses on a streamlined, cost-effective approach. google.com This method, starting from adamantane-1-carboxylic acid, involves a six-step synthesis. google.com Key steps include esterification, reduction to an alcohol, oxidation to an aldehyde, and subsequent conversion to the final product. google.com This process is designed to be suitable for large-scale manufacturing, providing a more economical alternative to methods that rely on expensive purification techniques. google.com

The following table outlines different synthetic routes and their suitability for scaling up.

| Synthetic Route | Starting Material | Key Features | Scalability | Source |

| Industrial Process | Adamantane-1-carboxylic acid | Avoids column chromatography, six-step synthesis | High (designed for industrial production) | google.com |

| Laboratory Route | 1-Adamantanecarboxylic acid | Six linear steps, overall yield of 38% | Moderate | researchgate.net |

| Intermediate Synthesis | 1-Adamantanecarboxylic acid | High yield (60%) for a key precursor | High | researchgate.netresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes careful solvent selection, maximizing atom economy, and developing environmentally benign catalysts.

Solvent Selection and Minimization

The choice of solvents is a critical aspect of green chemistry. In the synthesis of N-Boc protected amino acids, efforts have been made to use safer and more environmentally friendly solvents. rsc.org For instance, some methods for preparing Boc-glycine utilize water as a solvent for the initial reaction, which is a significant improvement over traditional organic solvents. google.comresearchgate.net The use of water and the minimization of hazardous organic solvents like methylene dichloride are key considerations. google.comresearchgate.net In some processes, extraction steps are performed with solvents like ethyl acetate, which is considered a greener alternative to many other organic solvents. google.com

Catalyst Development for Environmentally Benign Processes (e.g., Phase-Transfer Catalysis)

The use of catalysts can significantly improve the efficiency and environmental profile of a chemical process. In the synthesis of this compound, phase-transfer catalysis has been employed to facilitate the reaction between reactants in different phases. google.com The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst allows the oxidation reaction to proceed efficiently under milder conditions. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly green and efficient alternative to traditional chemical methods. The development of biocatalytic processes, such as using a recombinant ketoreductase (KRED) to produce optically pure intermediates, has shown great potential for commercial-scale production with high enantiomeric excess and reduced environmental impact. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the N-Boc Protected Amine Moiety

The N-tert-butoxycarbonyl (Boc) protected glycine (B1666218) unit is a cornerstone of the molecule's functionality, allowing for controlled peptide synthesis and other modifications. The reactivity of this portion is dominated by the chemistry of the Boc protecting group and the carboxylic acid.

Deprotection Chemistry of the Boc Group

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. acsgcipr.org The deprotection of the N-Boc group in 3-hydroxyadamantyl N-boc-glycine and its analogs is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). commonorganicchemistry.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then fragments into isobutylene (B52900) and a proton. commonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Standard conditions for Boc deprotection involve treating the substrate with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The concentration of TFA can be varied, with common protocols using mixtures ranging from 25% to 100% TFA. commonorganicchemistry.comgoogle.com The reaction is typically carried out at room temperature and is often complete within a few hours. commonorganicchemistry.com

| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | commonorganicchemistry.com |

| 25% TFA in DCM | Dichloromethane (DCM) | Room Temperature | 2 hours | commonorganicchemistry.com |

| 100% TFA | Neat | Room Temperature | < 30 minutes | google.com |

| Hydrochloric Acid (HCl) | Dioxane | Room Temperature | Variable | nih.gov |

Table 1: Common Reagents and Conditions for N-Boc Deprotection

Peptide Coupling Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of the glycine moiety is readily activated for the formation of amide bonds, a fundamental transformation in peptide synthesis. Due to the steric hindrance imposed by the bulky adamantyl group, efficient coupling often requires the use of potent coupling reagents. researchgate.netuni-kiel.de Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids. sigmaaldrich.commerckmillipore.com

The general mechanism for peptide coupling involves the activation of the carboxylic acid to form a highly reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine of another amino acid or peptide fragment. The choice of coupling reagent and additives is crucial to ensure high yields and minimize racemization.

| Coupling Reagent | Additive | Base | Common Solvents | Key Features | References |

| HATU | None | DIPEA, NMM | DMF, NMP | Highly efficient for sterically hindered couplings. | uni-kiel.desigmaaldrich.commerckmillipore.com |

| HBTU | HOBt | DIPEA | DMF | Common and effective, though can be less efficient than HATU for hindered systems. | sigmaaldrich.com |

| PyBOP | None | DIPEA | DMF, DCM | Good for routine couplings. | sigmaaldrich.com |

| DCC | HOBt | None | DCM, THF | Classical reagent, can lead to dicyclohexylurea (DCU) byproduct issues. | researchgate.net |

Table 2: Reagents and Conditions for Peptide Coupling of Sterically Hindered N-Boc-Glycine Derivatives

Transformations of the Adamantyl Hydroxyl Group

The tertiary hydroxyl group at the 3-position of the adamantane (B196018) cage is a key site for further functionalization, allowing for the introduction of a variety of substituents and the modification of the molecule's physicochemical properties.

Oxidation Reactions of the Tertiary Alcohol

The tertiary alcohol of the 3-hydroxyadamantane moiety can be oxidized, although this process is generally more challenging than the oxidation of primary or secondary alcohols and often requires harsh conditions. In the synthesis of related compounds like (S)-N-Boc-3-hydroxyadamantylglycine, the hydroxyl group is often introduced through the oxidation of an adamantane C-H bond rather than by oxidizing a pre-existing alcohol. For instance, 1-adamantanecarboxylic acid can be oxidized to 3-hydroxy-1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid. researchgate.net Subsequently, the carboxyl group can be transformed into the N-Boc-glycine side chain. researchgate.netresearchgate.net

Direct oxidation of the tertiary alcohol on the adamantane core can lead to cage opening or rearrangement under certain conditions. However, specific oxidizing agents can be employed to achieve controlled transformations.

| Oxidizing Agent | Substrate | Product | Reference |

| KMnO₄ | N-Boc-adamantylglycine | N-Boc-3-hydroxyadamantylglycine | researchgate.netresearchgate.net |

| HNO₃/H₂SO₄ | 1-Adamantanecarboxylic acid | 3-Hydroxy-1-adamantanecarboxylic acid | researchgate.net |

Table 3: Oxidation Reactions Involving the Adamantane Core

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group can be derivatized through various reactions, such as esterification, to introduce new functional groups. For example, acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a suitable base. This allows for the attachment of a wide range of moieties, potentially altering the molecule's biological activity or material properties.

While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of adamantyl alcohols suggests that standard esterification protocols would be applicable.

Reactions of the Adamantane Cage System

The adamantane cage itself is a robust hydrocarbon framework, but it can undergo functionalization, particularly at the bridgehead positions. Electrophilic substitution reactions, such as Friedel-Crafts reactions, can be used to introduce substituents onto the adamantane core. wikipedia.org However, the presence of the electron-withdrawing N-boc-glycine substituent may deactivate the cage towards electrophilic attack.

Conversely, C-H functionalization reactions provide a powerful tool for the direct modification of the adamantane skeleton. For instance, the reaction of 1-adamantanecarboxylic acid with azoles in a highly acidic medium leads to the formation of 3-(azol-1-yl)-1-adamantanecarboxylic acids, demonstrating the feasibility of introducing heterocyclic moieties onto the adamantane core. nih.gov While this reaction is not performed on this compound itself, it highlights the potential for late-stage functionalization of the adamantane cage.

C-H Functionalization Reactions of the Adamantane Core

The direct functionalization of the adamantane core's C-H bonds is a significant area of study in organic synthesis. chemrxiv.org Due to the high bond dissociation energies of adamantane's C-H bonds (99 kcal/mol for tertiary and 96 kcal/mol for secondary), highly reactive intermediates are often required for these transformations. nih.govresearchgate.net

Various methods have been developed for the C-H functionalization of adamantane, including:

Radical-Based Functionalization: This approach often utilizes radical intermediates to convert C-H bonds directly into C-C bonds. nih.gov For instance, acyladamantanes can be synthesized through a direct C-H to C-C radical functionalization. nih.gov Photochemical methods employing a photocatalyst can generate an adamantyl radical, which can then undergo further reactions like carbonylation to form functionalized products. nih.gov

Photoredox and H-Atom Transfer Catalysis: These methods have shown excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. chemrxiv.orguiowa.edu A notable C-H alkylation reaction demonstrates high functional group tolerance and versatility in derivatizing a broad range of diamondoids and adamantane-containing molecules. chemrxiv.orguiowa.edu

Metal-Catalyzed Functionalization: Palladium-catalyzed oxidative carbonylation has been used to synthesize adamantyl esters from adamantane, carbon monoxide, and benzyl (B1604629) alcohol, showing a preference for activation at the bridgehead position. nih.gov Other transition metals like rhodium have been used in catalyzed additions to imines. researchgate.net

The table below summarizes various C-H functionalization reactions of the adamantane core.

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings | Citation |

| Radical Cyanation | Hypervalent iodine reagent | Cyanated adamantane | Metal-free reaction that installs an electron-withdrawing cyano group. | nih.gov |

| Photochemical Alkylation | Alkenes, photocatalyst (e.g., TBADT) | Alkylated adamantane | High selectivity for the tertiary position. nih.gov | nih.gov |

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, benzyl alcohol | Adamantyl ester | Good yield with a preference for the bridgehead position. | nih.gov |

| Photoredox and H-Atom Transfer Alkylation | Ir-2/Q-3 catalysts, alkenes | Alkylated adamantane | Excellent chemoselectivity for the strong 3° C–H bonds. chemrxiv.org | chemrxiv.org |

Mechanistic Studies of Adamantane Ring Transformations (e.g., Rearrangements, Substitutions)

The adamantane framework can undergo various transformations, including rearrangements and substitutions, which are often mechanistically driven by the formation of stable carbocation intermediates. nih.govwikipedia.org

Rearrangements: Lewis acid-promoted rearrangements are a classic method for synthesizing the adamantane core itself from precursors like tetrahydrodicyclopentadiene. nih.gov The mechanism involves a complex series of cationic 1,2 bond migrations and hydride shifts, driven by the high stability of the 1-adamantyl carbocation. nih.gov The rearrangement of the adamantyl cation (1-yl to 2-yl) in sulfuric acid can occur through an intermolecular hydride transfer or a slower mechanism involving reversible ring-opening. rsc.org The Wagner-Meerwein rearrangement, a nih.govchemrxiv.org-alkyl shift of a carbocation, is a key process in the interconversion between noradamantane and adamantane structures. uni-giessen.de

Substitutions: Substitution reactions on the adamantane core often proceed through an ionic mechanism. For example, the bromination of adamantane is accelerated by Lewis acids, indicating the involvement of ionic intermediates. wikipedia.org The stability of the adamantane cation allows for reactions with various nucleophiles. wikipedia.org For instance, 1-hydroxyadamantane can be readily formed by the hydrolysis of 1-bromadamantane. wikipedia.org

The following table details different adamantane ring transformations and their mechanistic aspects.

| Transformation Type | Conditions/Catalysts | Key Mechanistic Features | Driving Force | Citation |

| Lewis Acid-Promoted Isomerization | Lewis acids (e.g., AlCl₃) | Series of cationic 1,2 bond migrations and hydride shifts. | Formation of the highly stable 1-adamantyl carbocation. | nih.gov |

| Noradamantane-Adamantane Rearrangement | Triflic acid, high temperature | Wagner-Meerwein rearrangement ( nih.govchemrxiv.org-alkyl shift). | Release of strain and rearrangement to the stable 1-adamantyl cation. mdpi.com | uni-giessen.demdpi.com |

| Bromination | Bromine, Lewis acid | Ionic mechanism involving a carbocation intermediate. | The rate is accelerated by the Lewis acid catalyst. | wikipedia.org |

| Adamantyl Cation Rearrangement | Sulfuric acid | Intermolecular hydride transfer or reversible ring-opening. | The rapid rearrangement is catalyzed by adamantane itself. | rsc.org |

Racemization and Stereoinversion Studies for Chiral Purity Recycling

The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives, such as this compound, presents significant challenges due to the potential for racemization. unizg.hr The chirality in such compounds arises from the substitution pattern on the adamantane core. wikipedia.orgnih.gov

Maintaining chiral purity is crucial, and understanding the mechanisms of racemization is key to developing strategies for stereoinversion and recycling.

Racemization: Racemization can occur during reactions that proceed through carbocation intermediates. For instance, the preparation of certain 1,2-disubstituted adamantane derivatives can lead to complete racemization. unizg.hr The formation of a planar carbocation at a chiral center can lead to the loss of stereochemical information, resulting in a racemic mixture upon nucleophilic attack.

Stereoinversion and Chiral Purity Recycling: The development of methods to control stereochemistry and recycle chiral materials is an active area of research. In some synthetic routes, chiral auxiliaries are used to introduce stereocenters. unizg.hr The recovery and reuse of these expensive chiral auxiliaries are economically and environmentally beneficial. rsc.org While specific studies on the racemization and stereoinversion of this compound are not detailed in the provided results, general principles of chiral chemistry apply. For example, processes involving nonlinear autocatalysis and recycling have been shown to achieve complete chiral purity from a mixture of enantiomers in other systems. aps.org

The table below outlines the challenges and potential strategies related to the chiral purity of adamantane derivatives.

| Concept | Description | Relevance to Adamantane Derivatives | Citation |

| Racemization | The conversion of an enantiomerically pure substance into a mixture of equal amounts of both enantiomers. | Can occur in reactions involving carbocation intermediates at a stereocenter on the adamantane core. unizg.hr | unizg.hr |

| Chiral Auxiliary | A chiral compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. | Used in the synthesis of enantio-enriched adamantane derivatives. unizg.hr | unizg.hr |

| Chiral Purity Recycling | The recovery and reuse of chiral materials, such as auxiliaries or resolving agents, to improve the efficiency of a synthesis. | Automated recycling of chiral auxiliaries has been demonstrated in continuous flow systems, a concept applicable to adamantane synthesis. rsc.org | rsc.org |

| Symmetry Breaking | A process where a system with both enantiomers evolves to a state of complete chiral purity. | Achieved through nonlinear autocatalytic-recycling processes in some crystallization systems. aps.org | aps.org |

Stereochemical Aspects and Conformational Analysis

Enantiomeric Purity and Control in Synthesis

The synthesis of enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine is a primary focus in its production, as it is a crucial building block for the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. google.comresearchgate.net Several strategies have been developed to obtain the desired (S)-enantiomer with high enantiomeric excess (ee).

One common approach involves the synthesis of a racemic mixture of N-Boc-3-hydroxyadamantylglycine, followed by classical resolution. researchgate.netresearchgate.net This is often achieved by reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization. For instance, the racemic mixture can be treated with a chiral base like quinidine (B1679956) to selectively crystallize the salt of the (S)-enantiomer, while the (R)-enantiomer remains in the mother liquor. researchgate.net Conversely, using quinine (B1679958) can precipitate the (R)-enantiomer. researchgate.net

Biocatalytic methods offer an alternative route to high enantiomeric purity. researchgate.net The commercial-scale synthesis can be achieved via reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid using a phenylalanine dehydrogenase enzyme. researchgate.net This enzymatic approach is noted for its high stereoselectivity, though the cost and availability of the enzyme can be a consideration for large-scale production. researchgate.net

| Method for Enantiomeric Control | Description | Key Reagents/Enzymes | Reported Enantiomeric Excess (ee) |

| Chiral Resolution | Separation of a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent. | Quinidine, Quinine, (1R,2S)-1,2-diphenyl-2-hydroxyethylamine google.comresearchgate.net | >99% researchgate.netgoogle.com |

| Racemization and Recycling | Conversion of the undesired (R)-enantiomer back into the racemic mixture for further resolution. | Carbonyldiimidazole (CDI), Sodium Hydride (NaH), Dicyclohexylcarbodiimide (B1669883) (DCC) google.comresearchgate.net | Not applicable (produces racemate) |

| Biocatalytic Reductive Amination | Stereoselective synthesis from a prochiral keto acid using an enzyme. | Phenylalanine dehydrogenase researchgate.netresearchgate.net | High (specific ee not always detailed) |

Diastereomeric Considerations in Coupling Reactions

The enantiomeric purity of (S)-N-Boc-3-hydroxyadamantylglycine is paramount for controlling the diastereomeric outcome of subsequent coupling reactions. In the synthesis of Saxagliptin, this chiral building block is coupled with another chiral molecule, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The stereochemistry of the final product is therefore dependent on the stereochemistry of both coupling partners.

The coupling of the enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine ensures the formation of the desired diastereomer of the protected Saxagliptin precursor. The use of the (R)-enantiomer would lead to the formation of an undesired diastereomer, which would have different physicochemical and pharmacological properties. Therefore, the high enantiomeric purity of the starting material directly translates to high diastereomeric purity in the final active pharmaceutical ingredient.

The Buchwald-Hartwig amination is a versatile method for C-N bond formation and has been used to synthesize derivatives of related cyclic structures like diazocines, highlighting the importance of controlled coupling reactions in complex molecule synthesis. beilstein-journals.org While specific studies on the diastereomeric ratios obtained with varying enantiomeric excesses of 3-hydroxyadamantyl N-boc-glycine are not extensively detailed in the provided results, the stringent requirement for the pure (S)-enantiomer in pharmaceutical manufacturing underscores the critical nature of this stereochemical control. google.com

Conformational Flexibility and Rigidity of the Adamantyl Scaffold in this compound

The adamantane (B196018) moiety is a highly rigid and sterically demanding three-dimensional scaffold. Its structure is composed of three fused cyclohexane (B81311) rings in the chair conformation, which results in a strain-free and conformationally locked system. This inherent rigidity is a key feature that is exploited in medicinal chemistry to orient substituents in well-defined spatial arrangements.

In this compound, the N-boc-glycine group is attached at a bridgehead carbon (C1), while the hydroxyl group is positioned at a tertiary carbon on the opposite side of the cage (C3). This substitution pattern fixes the relative orientation of these two functional groups. The distance and spatial relationship between the hydroxyl group and the amino acid moiety are thus rigidly maintained, which can be crucial for binding to a biological target.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-hydroxyadamantyl N-boc-glycine, with its distinct adamantyl, N-boc, and glycine (B1666218) components, NMR provides unambiguous evidence of its structure.

The proton NMR spectrum of this compound is anticipated to display a series of signals corresponding to the different proton environments within the molecule. The adamantyl cage, with its multiple methylene (B1212753) and methine protons, would give rise to a complex pattern of signals in the upfield region of the spectrum. The single proton on the carbon bearing the hydroxyl group would appear as a distinct signal. The glycine alpha-proton, adjacent to the nitrogen and the adamantyl group, would resonate at a characteristic chemical shift, likely showing coupling to the NH proton of the Boc-protecting group. The nine equivalent protons of the tert-butyl group of the Boc protector would produce a strong singlet, typically around 1.4 ppm. The NH proton itself would appear as a broader signal, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantyl-H | 1.5 - 2.2 | Multiplet |

| CH-OH | ~3.5 | Singlet/Multiplet |

| Glycine α-H | ~4.0 | Doublet |

| Boc (t-butyl) | ~1.4 | Singlet |

| NH | Variable (5-7) | Broad Singlet/Doublet |

| OH | Variable | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering further structural confirmation. This compound (C17H27NO5) has 17 carbon atoms. The carbonyl carbons of the carboxylic acid and the Boc group would appear in the downfield region (155-175 ppm). The quaternary carbon of the Boc group and the carbon of the adamantyl cage attached to the hydroxyl group would also have characteristic chemical shifts. The remaining carbons of the adamantane (B196018) skeleton and the glycine alpha-carbon would resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~175 |

| C=O (Boc) | ~156 |

| C (Boc, quaternary) | ~80 |

| C-OH (Adamantyl) | ~68 |

| Glycine α-C | ~58 |

| Adamantyl Carbons | 25 - 40 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity through the adamantyl framework and confirm the coupling between the NH and the glycine α-proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the glycine α-proton to the carbonyl carbon of the carboxylic acid and the carbons of the adamantyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass of 325.1889 g/mol for the [M+H]⁺ ion.

Common fragmentation pathways would likely involve the loss of the Boc group (a loss of 100 amu) and decarboxylation (loss of 44 amu). The fragmentation of the adamantyl cage would also produce a characteristic pattern of ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| 326.1962 | [M+H]⁺ |

| 270.1805 | [M - C₄H₉O + H]⁺ (Loss of t-butyl) |

| 226.1645 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

| 282.1910 | [M - COOH + H]⁺ (Loss of carboxylic acid) |

Note: The m/z values are for the protonated species and are calculated based on the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, while the O-H stretch of the alcohol would likely appear around 3400 cm⁻¹. The N-H stretch of the carbamate (B1207046) would be observed near 3300 cm⁻¹. Strong carbonyl (C=O) stretching absorptions would be present around 1710 cm⁻¹ for the carboxylic acid and 1690 cm⁻¹ for the urethane (B1682113) of the Boc group. The C-O stretching vibrations would appear in the 1250-1000 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| O-H Stretch (Alcohol) | ~3400 |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Adamantyl) | 2950 - 2850 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C=O Stretch (Boc) | ~1690 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While no public crystal structure is available, X-ray crystallography would provide the most definitive picture of the solid-state conformation of this compound. A melting point of over 230 °C with decomposition suggests a stable crystalline lattice with significant intermolecular forces.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For a molecule like 3-hydroxyadamantyl N-boc-glycine, these methods can elucidate electronic properties, predict spectroscopic signatures, and model the energetic pathways of its synthesis.

Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. While specific DFT studies on this compound are not extensively published, the electronic properties can be inferred from studies on related adamantane (B196018) derivatives. tandfonline.comdergipark.org.trsinop.edu.tr

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a range of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the N-boc-glycine moiety. The LUMO, conversely, would likely be centered on areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the amine proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and intramolecular interactions. This analysis would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the carbon atoms of the carbonyl groups.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Prediction of Spectroscopic Properties

DFT calculations can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govcomporgchem.comresearchgate.net These predictions can be invaluable for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For this compound, characteristic peaks would be predicted for the O-H stretch of the hydroxyl group, the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid, and the C-H stretches of the adamantane cage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values can then be compared to experimental data to aid in the assignment of peaks in the NMR spectrum.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Carboxylic Acid C=O | 175.2 | 174.2 | - | - |

| Carbamate C=O | 156.8 | 157.9 | - | - |

| α-Carbon | 62.5 | 63.1 | 4.10 | 3.95 |

| Adamantane C-OH | 70.5 | 71.0 | - | - |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Steps

Computational chemistry can be used to model the reaction pathways involved in the synthesis of this compound. researchgate.netresearchgate.netorganic-chemistry.org This involves identifying the transition states for each step of the reaction and calculating the activation energies. Such studies can provide valuable insights into the reaction mechanism and help to optimize reaction conditions.

One of the key steps in the synthesis is the reductive amination of a keto-acid precursor. nih.govmasterorganicchemistry.com Computational modeling can be used to investigate the mechanism of this reaction, including the formation of the imine intermediate and the subsequent reduction.

Another important synthetic step is the oxidation of an adamantane C-H bond to a hydroxyl group, often using an oxidizing agent like potassium permanganate (B83412). researchgate.net Theoretical calculations can help to understand the selectivity of this oxidation and the nature of the transition state involved.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer a way to explore the conformational landscape and dynamic behavior of larger systems over longer timescales.

Conformational Energy Landscape Exploration

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics (MM) methods can be used to explore this landscape and identify the low-energy conformers of the molecule. rsc.org This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation. By systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point, a conformational energy map can be generated.

Ligand-Scaffold Interactions (if relevant to the compound's role as a building block)

The adamantane moiety in this compound acts as a rigid scaffold, which is a key feature in its role as a building block for the synthesis of saxagliptin. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between a ligand and its target protein. mdpi.commdpi.comzenodo.org

Structure-Activity Relationship (SAR) Insights through Computational Approaches

Computational and theoretical methods are pivotal in understanding the structure-activity relationships (SAR) of adamantane-based compounds, including this compound and its analogs. These approaches provide valuable insights into how modifications of the chemical structure can influence biological activity, guiding the design of more potent and selective molecules.

Molecular Docking and Binding Mode Analysis:

Computational docking studies are frequently employed to predict the binding orientation of adamantane derivatives within the active site of a biological target. For instance, in the context of enzyme inhibition, molecular docking can elucidate key interactions between the ligand and the protein's amino acid residues.

In a study on adamantane-appended 1,2,3-triazole hybrids as α-glucosidase inhibitors, molecular docking was used to determine the most probable mode of inhibition. nih.gov The analysis revealed the interactions between the most active compound and the target protein, providing a structural basis for its inhibitory activity. nih.gov Similarly, for adamantane derivatives designed as inhibitors of the p37 major envelope protein of poxviruses, a virtual library of compounds was screened using molecular docking to identify potential inhibitors. nih.gov This approach allows for the rational selection of compounds for synthesis and biological testing based on their predicted binding affinity and pose. nih.gov

For this compound, computational docking could be used to explore its potential binding to various targets. The adamantane cage, the hydroxyl group, the N-Boc-glycine side chain, and their relative orientations would be critical determinants of the binding mode. Modifications to these structural features would be expected to alter the interaction profile.

Impact of Substituent Modifications:

The nature and position of substituents on the adamantane core significantly impact the biological activity. Computational analyses help in rationalizing these effects.

Flexibility and Chain Length: Research on diazaadamantane derivatives as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1) has shown that compounds with longer aliphatic chains and increased flexibility of the substituent exhibit improved inhibitory efficiency. researchgate.net This suggests that for a given target, there might be an optimal length and conformation of the substituent that allows for better accommodation within the binding pocket.

Molecular Dynamics Simulations:

To gain a more dynamic understanding of the ligand-target complex, molecular dynamics (MD) simulations are performed. These simulations provide insights into the stability of the complex over time and can reveal conformational changes that occur upon binding. In the study of α-glucosidase inhibitors, 100 ns dynamics simulations were conducted to assess the stability of the ligand-protein complex. nih.gov Furthermore, binding energy calculations using methods like MMGBSA and MMPBSA can provide a more accurate estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

While not explicitly found for this compound in the provided search context, QSAR studies on broader sets of adamantane derivatives can establish mathematical relationships between their structural properties (descriptors) and biological activities. These models, once validated, can be used to predict the activity of novel, unsynthesized analogs.

The table below summarizes the hypothetical effects of structural modifications on the activity of this compound, based on general principles from computational studies of adamantane derivatives.

| Structural Modification | Predicted Effect on Activity | Rationale based on Computational Insights |

|---|---|---|

| Removal of the 3-hydroxyl group | Likely decrease | Loss of a potential hydrogen bond donor, reducing specific interactions with the target protein. |

| Modification of the N-Boc protecting group | Variable | Altering the size and electronics of this group could impact steric fit and interactions within the binding pocket. |

| Esterification of the carboxylic acid | Variable | Could alter solubility and ability to form ionic interactions or hydrogen bonds. |

| Changing the stereochemistry of the glycine (B1666218) moiety | Potentially significant change | The specific 3D arrangement of substituents is often crucial for optimal binding. |

Advanced Synthetic Applications As a Versatile Chemical Building Block

Integration into Peptidomimetic Design and Synthesis

The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, aiming to create molecules that mimic or block the biological actions of natural peptides. 3-Hydroxyadamantyl N-boc-glycine offers a unique combination of a rigid adamantane (B196018) core and a flexible glycine (B1666218) unit, making it a valuable tool in this field.

Role as a Conformationally Constrained Amino Acid

The defining feature of this compound in peptidomimetic design is its role as a conformationally constrained amino acid. The bulky and rigid adamantane cage significantly restricts the rotational freedom of the adjacent glycine backbone. researchgate.net This rigidity helps to pre-organize the peptide chain into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. The well-defined three-dimensional structure of the adamantane group can direct the spatial orientation of other parts of the molecule, a crucial factor in designing molecules for specific protein recognition. researchgate.net

Synthesis of Adamantane-Containing Peptides and Glycopeptides

The synthesis of peptides and glycopeptides containing the this compound moiety follows established solid-phase or solution-phase peptide synthesis protocols. The N-Boc protecting group is readily removed under acidic conditions, allowing for the coupling of the free amine to the next amino acid in the sequence. peptide.com The hydroxyl group on the adamantane cage offers a convenient handle for further functionalization, such as the attachment of sugar moieties to create glycopeptides. This process allows for the creation of a diverse range of complex molecules with potential applications in drug delivery and immunology. pensoft.netnih.gov For instance, adamantylated tripeptides have been synthesized by coupling adamantyl glycine to the N-terminus of a dipeptide. nih.gov

Influence of Adamantane on Peptide Secondary Structure

The incorporation of the bulky adamantane group can have a profound influence on the secondary structure of peptides. While not extensively detailed for this compound specifically, the general principle is that the steric hindrance of the adamantane cage can disrupt or stabilize certain secondary structures like α-helices and β-sheets. The precise effect depends on the position of the adamantane-containing residue within the peptide sequence and its interactions with neighboring amino acids. This ability to modulate peptide conformation is a powerful tool for designing peptides with specific folding patterns and, consequently, desired biological activities. researchgate.net

Scaffold-Hopping and Bioisosteric Replacement Strategies

In drug discovery, scaffold-hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The unique properties of the adamantane group make this compound an excellent candidate for these approaches.

Adamantane as a Phenyl Ring Bioisostere for Lipophilicity and 3D Shape Modulation

The adamantane cage is often employed as a bioisostere for the phenyl ring. researchgate.net While both groups are lipophilic, adamantane offers a distinct three-dimensional, non-planar structure, in contrast to the flat nature of the phenyl ring. researchgate.net This "escape from flatland" is a significant strategy in modern drug discovery to improve compound properties. researchgate.net Replacing a phenyl group with an adamantyl moiety can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. researchgate.net Furthermore, the rigid, spherical shape of adamantane allows for a more precise and rigid positioning of substituents, enabling a finer exploration of the binding pocket of a target protein. researchgate.net

Table 1: Comparison of Phenyl and Adamantyl Groups as Bioisosteres

| Feature | Phenyl Group | Adamantyl Group |

| Shape | Planar, Aromatic | Three-dimensional, Saturated Cage |

| Lipophilicity | Moderate | High |

| Rotational Freedom | Rotation around single bonds | Rigid, conformationally restricted |

| Substitution | Ortho, meta, para positions | Bridgehead and secondary positions |

Exploration of Structure-Property Relationships for Chemical Modulators

The adamantane scaffold provides a robust platform for systematically exploring structure-property relationships. By introducing various substituents at the hydroxyl group or other positions of the adamantane core of this compound, chemists can fine-tune the physicochemical properties of the resulting molecules. This includes modulating lipophilicity, polarity, and steric bulk. researchgate.net Such modifications can have a significant impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a particular biological target. researchgate.netresearchgate.net This systematic approach is crucial for the rational design of new chemical modulators with optimized therapeutic potential. researchgate.net

Asymmetric Synthesis of Complex Organic Molecules

The rigid, three-dimensional structure of the adamantane cage makes its derivatives, such as this compound, highly valuable building blocks in synthetic chemistry. Their defined geometry provides a unique scaffold for constructing complex, sterically demanding molecules with specific stereochemistry.

Construction of Chiral Amine and Amino Acid Derivatives

N-Boc protected amino acids are crucial chiral building blocks for creating artificial peptides and other complex molecules. clockss.org The synthesis of enantiomerically pure amines and their derivatives is a significant area of research, driven by their prevalence in pharmaceuticals and biologically active compounds. beilstein-journals.orgbeilstein-journals.orgyale.edu

(S)-N-Boc-3-hydroxyadamantylglycine is a non-proteinogenic amino acid that serves as a key chiral intermediate. researchgate.net Its synthesis showcases advanced methods for establishing stereocenters. One prominent method is the asymmetric reductive amination of the precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This biotransformation often employs enzymes like phenylalanine dehydrogenase (PDH), which can be co-expressed with formate (B1220265) dehydrogenase (FDH) in hosts like Escherichia coli to achieve high enantioselectivity and yield the desired (S)-enantiomer. researchgate.net While effective, the enzymes required for this biocatalytic route can be expensive and difficult to obtain, limiting its large-scale industrial application. researchgate.netresearchgate.net

To overcome these limitations, conventional chemical synthesis routes have been developed. A common strategy involves several key steps:

Oxime Formation: The starting material, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, is converted to its corresponding oxime. researchgate.netresearchgate.net

Reduction: The oxime is then reduced to form the racemic amino acid. researchgate.net

Boc-Protection: The amino group is protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group, yielding a racemic mixture of N-Boc-3-hydroxyadamantylglycine. researchgate.net

Chiral Resolution: The racemic mixture is resolved using a chiral base, such as quinidine (B1679956), to isolate the desired (S)-enantiomer with high enantiomeric excess. researchgate.net

These multi-step chemical syntheses provide a viable alternative to biocatalysis for producing this important chiral building block. researchgate.netresearchgate.net

Table 1: Synthetic Approaches for (S)-N-Boc-3-hydroxyadamantylglycine

| Method | Key Steps | Precursor | Reagents/Catalysts | Outcome |

|---|---|---|---|---|

| Biocatalytic | Asymmetric Reductive Amination | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Phenylalanine Dehydrogenase (PDH), Formate Dehydrogenase (FDH) | (S)-3-hydroxyadamantylglycine, followed by Boc-protection |

| Chemical | Oximation, Reduction, Boc-Protection, Chiral Resolution | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | 1. Hydroxylamine (B1172632) hydrochloride2. Reducing agent3. (Boc)₂O4. Quinidine | Racemic N-Boc-3-hydroxyadamantylglycine, resolved to (S)-enantiomer |

Intermediate in the Synthesis of Adamantane-Derived Scaffolds

The true utility of this compound as a building block is demonstrated in its role as a crucial intermediate for synthesizing more complex adamantane-derived scaffolds. researchgate.netnih.gov Its most notable application is in the synthesis of Saxagliptin, a potent dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type 2 diabetes. researchgate.netresearchgate.netresearchgate.net

The adamantane moiety in these complex molecules provides rigidity and lipophilicity, which can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.netmdpi.com The synthesis of the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, often begins with simpler, commercially available adamantane compounds like 1-adamantanecarboxylic acid. researchgate.netresearchgate.netresearchgate.net

A representative synthetic pathway proceeds through several transformations:

The initial adamantane starting material undergoes functionalization to introduce an acetyl group, which is then oxidized to an oxoacetic acid derivative. researchgate.net

This is followed by oximation, reduction, and Boc-protection to yield N-Boc-adamantylglycine. researchgate.net

A subsequent hydroxylation step, often using potassium permanganate (B83412) (KMnO₄), installs the hydroxyl group at the 3-position of the adamantane cage. researchgate.net

Finally, chiral resolution separates the (S)-enantiomer, (S)-N-Boc-3-hydroxyadamantylglycine, which is the direct precursor for incorporation into the final drug structure. researchgate.netresearchgate.net

This multi-step process highlights how the core adamantane framework is methodically elaborated to produce a highly functionalized and stereochemically defined intermediate, ready for the final stages of complex molecule synthesis. researchgate.netmdpi.com

Utility in Catalysis and Material Science (as an adamantane derivative, general)

The unique structural properties of the adamantane cage—its rigidity, thermal stability, and well-defined three-dimensional geometry—make its derivatives highly attractive for applications in catalysis and material science. researchgate.netmdpi.comwikipedia.org The bulky yet compact nature of the adamantyl group can be leveraged to create specific steric environments in catalysts or to impart desirable physical properties to materials. researchgate.netwikipedia.org

In the field of material science, adamantane derivatives are incorporated into polymers to enhance their thermal and mechanical properties. wikipedia.org The rigid adamantyl group can increase the glass transition temperature and improve the stability of the polymer matrix. wikipedia.org Their excellent heat resistance also makes them suitable for use in functional materials designed for high-temperature applications. acs.org